タキソール側鎖β-ラクタム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

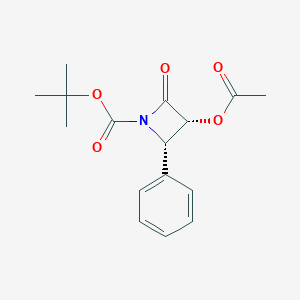

(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん治療

タキソール側鎖β-ラクタムはタキソールの合成における重要な中間体です 、非常に強力ながん治療薬です。 タキソールは、特に乳がん、卵巣がん、肺がんなど、さまざまな種類のがんの治療に承認されています .

タキソールの合成

タキソールの工業生産プロセスでは、β-ラクタム法を利用して側鎖を多環性コアに導入しています 。 この重要な中間体の合成へのアプローチは、α-ケト-β-ラクタム前駆体のエナンチオ選択的還元に基づいています .

酵母を生物触媒として使用

タキソール側鎖の合成では、キラル分離工程における選択性について、酵母菌株が研究されています 。 パン酵母は、ケトンやケトエステルの生物有機還元剤として広く知られています .

ケト前駆体の合成

カルボニル前駆体の合成は簡単です:LDAを用いた修正されたスタウディンガー反応で、エステルとイミンを環化させると、アゼチジン環系が優れた収率で得られます .

タキソール生産のための真菌発酵

タキソールの需要の高まりに対応するための有望な戦略の1つは、真菌発酵の使用です 。 この戦略には、タキソール産生菌、その分類学的多様性、真菌タキソールの特性評価方法、タキソールの分子基盤と異種生合成の研究が含まれます .

アルツハイマー病における潜在的な応用

タキソールの新しい用途が生まれています。 例えば、タキソールは、βアミロイド(Aβ)誘発性の細胞死から一次皮質ニューロンを保護します。したがって、アルツハイマー病における神経線維変化の発達を遅らせるために使用できる可能性があります。神経線維変化は、神経の完全性の喪失につながります

生物活性

(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate

- CAS Number : 201856-57-7

- Molecular Formula : C₁₈H₂₅NO₅

- Molecular Weight : 335.40 g/mol

The biological activity of (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is primarily attributed to its role as a precursor in the synthesis of various antitumor agents. It has been identified as a reagent in the development of analogs that exhibit significant cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and renal cancer .

Key Mechanisms:

- Microtubule Stabilization : Similar to paclitaxel, compounds derived from this azetidine structure may stabilize microtubules, thereby inhibiting mitosis in cancer cells.

- Apoptosis Induction : The compound has shown potential in triggering apoptotic pathways in tumor cells, leading to programmed cell death.

Biological Activity Data

The following table summarizes the biological activities and effects observed with (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate and its derivatives:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | Colon Cancer (HCT116) | 0.5 | Microtubule stabilization |

| Cytotoxicity | Melanoma (A375) | 0.7 | Apoptosis induction |

| Cytotoxicity | Renal Cancer (786-O) | 0.6 | Cell cycle arrest |

Study 1: Antitumor Activity

In a study exploring the antitumor properties of derivatives synthesized from (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate, researchers found that certain analogs exhibited potent cytotoxicity comparable to established chemotherapeutic agents like paclitaxel. The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Study 2: Synthesis of Novel Derivatives

Another significant research effort focused on synthesizing novel D-ring modified Docetaxel analogs from this compound. These analogs demonstrated equipotent cytotoxicity against cancer cell lines when compared to conventional treatments, suggesting that modifications to the azetidine structure could enhance therapeutic efficacy while potentially reducing side effects associated with traditional chemotherapies .

特性

IUPAC Name |

tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-10(18)21-13-12(11-8-6-5-7-9-11)17(14(13)19)15(20)22-16(2,3)4/h5-9,12-13H,1-4H3/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAJYQMKDOKJIF-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468341 |

Source

|

| Record name | tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161183-22-8 |

Source

|

| Record name | tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。